molecular formula C16H17NO3 B1584471 Methyl 1-methyl-5-(4-methylbenzoyl)-1H-pyrrole-2-acetate CAS No. 33369-52-7

Methyl 1-methyl-5-(4-methylbenzoyl)-1H-pyrrole-2-acetate

Cat. No.: B1584471
CAS No.: 33369-52-7
M. Wt: 271.31 g/mol
InChI Key: SIXINSDWVSIFEY-UHFFFAOYSA-N
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Description

Chemical Identity and Properties Methyl 1-methyl-5-(4-methylbenzoyl)-1H-pyrrole-2-acetate (CAS: 33369-52-7) is a pyrrole-derived ester with the molecular formula C₁₆H₁₇NO₃ and a molecular weight of 271.317 g/mol . Its structure features a 1-methylpyrrole core substituted with a 4-methylbenzoyl group at position 5 and an acetate methyl ester at position 2 (Figure 1). The compound exhibits a LogP of 2.56, indicating moderate lipophilicity, and is typically isolated as a pale yellow oil .

Synthesis
The compound is synthesized via palladium- or nickel-catalyzed carbonylation reactions. For example, methyl 2-(1-methyl-5-(4-methylbenzoyl)-1H-pyrrol-2-yl)acetate is obtained in 68% yield through column chromatography purification (hexane/ethyl acetate gradient) . Key spectroscopic data include:

  • ¹H NMR (CDCl₃): δ 7.73 (d, J = 8.1 Hz, 2H), 2.44 (s, 3H, methyl group) .
  • ¹³C NMR (CDCl₃): δ 185.9 (carbonyl), 169.8 (ester), 21.5 (methyl group) .

Applications While its sodium salt derivative (Tolmetin sodium) is a well-documented nonsteroidal anti-inflammatory drug (NSAID) , the methyl ester itself is primarily used as a pharmaceutical intermediate or analytical reference standard .

Properties

IUPAC Name

methyl 2-[1-methyl-5-(4-methylbenzoyl)pyrrol-2-yl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO3/c1-11-4-6-12(7-5-11)16(19)14-9-8-13(17(14)2)10-15(18)20-3/h4-9H,10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIXINSDWVSIFEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2=CC=C(N2C)CC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50186989
Record name Methyl 1-methyl-5-(4-methylbenzoyl)-1H-pyrrole-2-acetate
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Molecular Weight

271.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

33369-52-7
Record name Methyl 1-methyl-5-(4-methylbenzoyl)-1H-pyrrole-2-acetate
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Record name Methyl 1-methyl-5-(4-methylbenzoyl)-1H-pyrrole-2-acetate
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Record name Methyl 1-methyl-5-(4-methylbenzoyl)-1H-pyrrole-2-acetate
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Record name Methyl 1-methyl-5-(4-methylbenzoyl)-1H-pyrrole-2-acetate
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Record name Tolmetin methyl ester
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Preparation Methods

Palladium-Catalyzed Carbonylation Method

Reaction Overview:

  • Starting materials: 4-Iodotoluene and methyl 1-methyl-2-pyrroleacetate
  • Catalyst system: Bis(tri-tert-butylphosphine)palladium(0)
  • Base: 2,4,6-trimethylpyridine
  • Solvent: Acetonitrile
  • Conditions: 115 °C, 30–40 atm CO pressure, 24 hours, inert atmosphere in an autoclave
  • Yield: Approximately 98%

Details:
This method involves a palladium-catalyzed carbonylation reaction where 4-iodotoluene undergoes carbonyl insertion in the presence of methyl 1-methyl-2-pyrroleacetate to form the target compound. The reaction requires an inert atmosphere and elevated CO pressure to facilitate the carbonylation step efficiently.

Parameter Details
Catalyst Bis(tri-tert-butylphosphine)palladium(0)
Base 2,4,6-Trimethylpyridine
Solvent Acetonitrile
Temperature 115 °C
Pressure 30–40 atm CO
Reaction Time 24 hours
Yield 98%

This method is noted for its high yield and selectivity, making it suitable for industrial applications where palladium catalysis is feasible.

Condensation via Toluoyl Morpholide Intermediate (Preferred Industrial Route)

Stepwise Process:

Step 1: Preparation of Toluoyl Morpholide

  • React 4-methylbenzoyl chloride with morpholine in the presence of a base (e.g., triethylamine) and an organic solvent (preferably toluene).
  • Temperature range: 0 °C to 40 °C, preferably 25–35 °C.
  • The reaction produces toluoyl morpholide as an intermediate.

Step 2: Condensation with Methyl 1-methylpyrrole-2-acetate

  • Condense toluoyl morpholide with methyl ester of 1-methylpyrrole-2-acetic acid.
  • Use a halogenating agent such as phosphorus oxychloride (POCl3) or phosphorus oxybromide (POBr3), with POCl3 preferred.
  • Solvent: Halogenated hydrocarbons like dichloromethane, chloroform, or dichloroethane (dichloromethane preferred).
  • Reaction temperature: 10 °C to 35 °C, preferably 25–30 °C.
  • Reaction time: 10–40 hours, preferably 15–40 hours.
  • The crude methyl 5-(4-methylbenzoyl)-1-methylpyrrole-2-acetate is obtained.

Step 3: Purification

  • Treat the crude product with organic solvents such as methanol, ethanol, or isopropyl alcohol (methanol preferred) to isolate the pure compound.
Step Reagents/Conditions Temperature (°C) Time (hours) Solvent Notes
1 4-Methylbenzoyl chloride + morpholine + base 0–40 (25–35) Not specified Toluene Formation of toluoyl morpholide
2 Toluoyl morpholide + methyl 1-methylpyrrole-2-acetate + POCl3 10–35 (25–30) 10–40 (15–40) Dichloromethane Condensation under inert atmosphere
3 Crude product purification Ambient Not specified Methanol Purification of final product

This process is well-documented for its reproducibility and scalability, making it the preferred industrial synthesis route for methyl 1-methyl-5-(4-methylbenzoyl)-1H-pyrrole-2-acetate.

Multi-Step Synthesis via Pyrrole-2-acetic Acid Derivatives (Literature Method)

Outline:

  • Starting from 3-oxo-pentanedioic acid and 1-chloro-2-alkanone with a lower alkanamine to form 1-alkyl-3-carboxy-1H-pyrrole-2-acetic acid derivatives.
  • Hydrolysis and partial esterification yield alkyl 1-alkyl-3-carboxy-1H-pyrrole-2-acetate.
  • Decarboxylation under inert atmosphere or basic solvents such as quinoline.
  • Friedel-Crafts acylation with appropriate aroyl halide to introduce the aroyl group at the 5-position of the pyrrole ring.
  • Final hydrolysis to obtain the desired acid or ester.

Key Reactions:

Step Reaction Type Reagents/Conditions
(i) Condensation 3-oxo-pentanedioic acid + 1-chloro-2-alkanone + alkanamine Cooling below 0 °C, stirring at 0 °C
(ii) Hydrolysis Acid hydrolysis Aqueous acidic or basic conditions
(iii) Partial esterification Acidic lower alkanol Acidic methanol or ethanol
(iv) Decarboxylation Heating in inert atmosphere Quinoline or inert gas environment
(v) Friedel-Crafts acylation Acyl halide + Lewis acid Typical Friedel-Crafts conditions
(vi) Hydrolysis Final acid formation Hydrolysis to acid

This classical synthetic route is versatile and allows structural modifications but is more complex and time-consuming compared to the condensation method via toluoyl morpholide.

Summary Table of Preparation Methods

Method Key Reagents/Intermediates Conditions Yield/Notes Reference
Palladium-catalyzed carbonylation 4-Iodotoluene, methyl 1-methyl-2-pyrroleacetate, Pd catalyst 115 °C, 30–40 atm CO, 24 h, acetonitrile High yield (98%), requires autoclave
Condensation via toluoyl morpholide 4-Methylbenzoyl chloride, morpholine, methyl 1-methylpyrrole-2-acetate, POCl3 0–40 °C (25–35 °C), 10–40 h, inert atmosphere Industrially preferred, scalable
Multi-step pyrrole-2-acetic acid synthesis 3-Oxo-pentanedioic acid, 1-chloro-2-alkanone, alkanamine, aroyl halide Cooling, esterification, decarboxylation, Friedel-Crafts Classical route, more steps

Detailed Research Findings and Notes

  • The palladium-catalyzed method offers a direct carbonylative coupling but requires specialized equipment for high-pressure CO handling.
  • The condensation via toluoyl morpholide is widely used industrially due to milder conditions, easier handling, and good yields.
  • The halogenating agent (POCl3) plays a crucial role in activating the intermediate for condensation.
  • Purification by recrystallization from methanol or similar solvents ensures high purity.
  • The multi-step classical synthesis, while versatile, is less efficient and involves hazardous reagents and multiple purification steps.
  • Characterization techniques such as powder X-ray diffraction, differential scanning calorimetry (DSC), and thermogravimetric analysis (TGA) have been used to confirm the crystalline forms of intermediates and final products.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-methyl-5-(4-methylbenzoyl)-1H-pyrrole-2-acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Electrophilic substitution reactions can occur at the pyrrole ring, especially at the 3-position, using reagents like halogens or nitro compounds.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Bromine in acetic acid for bromination.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Halogenated or nitro-substituted pyrrole derivatives.

Scientific Research Applications

Pharmaceutical Applications

1. Anti-inflammatory and Analgesic Properties
Tolmetin methyl ester is primarily known for its role as a non-steroidal anti-inflammatory drug (NSAID). It is effective in alleviating pain and inflammation associated with conditions such as rheumatoid arthritis and osteoarthritis. The compound is converted into Tolmetin (2-[1-methyl-5-(4-methylbenzoyl)pyrrol-2-yl]acetic acid) in the body, which is the active form responsible for these therapeutic effects .

2. Treatment of Juvenile Rheumatoid Arthritis
Research indicates that Tolmetin is also beneficial in treating juvenile rheumatoid arthritis, providing relief from symptoms and improving the quality of life for affected children .

3. Synthesis and Formulation
The synthesis of methyl 1-methyl-5-(4-methylbenzoyl)-1H-pyrrole-2-acetate involves several chemical processes, including the condensation of toluoyl morpholide with methyl ester of 1-methylpyrrole-2-acetic acid in the presence of halogenating agents. This process has been optimized to yield high purity and efficacy in pharmaceutical formulations .

Case Studies

Case Study 1: Efficacy in Rheumatoid Arthritis
A clinical trial demonstrated that patients receiving Tolmetin showed significant improvement in pain relief and joint function compared to placebo groups. The study highlighted the compound's rapid onset of action and prolonged therapeutic effects, making it a viable option for chronic pain management .

Case Study 2: Pediatric Applications
Another study focused on the use of Tolmetin in pediatric patients with juvenile rheumatoid arthritis. The results indicated that children treated with Tolmetin experienced fewer side effects compared to traditional NSAIDs, suggesting a favorable safety profile .

Mechanism of Action

The mechanism of action of Methyl 1-methyl-5-(4-methylbenzoyl)-1H-pyrrole-2-acetate depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. The molecular targets and pathways involved can vary, but common targets include cyclooxygenase enzymes, which are involved in inflammation, and various receptors in cancer cells.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

A comparison of Methyl 1-methyl-5-(4-methylbenzoyl)-1H-pyrrole-2-acetate with structurally related compounds is summarized below:

Compound Molecular Formula Molecular Weight Key Features Applications
Target Compound C₁₆H₁₇NO₃ 271.32 Methyl ester; LogP = 2.56; pale yellow oil Intermediate, analytical standard
Tolmetin (Free Acid) C₁₅H₁₅NO₃ 257.28 Carboxylic acid; LogP ~1.5; white solid NSAID (oral administration)
Tolmetin Sodium C₁₅H₁₄NNaO₃ 279.27 Sodium salt; freely soluble in water Clinically used NSAID (improved bioavailability)
Tolmetin Acyl-β-D-glucuronide C₂₁H₂₃NO₉ 433.41 Phase II metabolite; polar conjugate Pharmacokinetic studies
1-Methyl-5-(4-methylbenzoyl)-1H-pyrrol-2-yl Propionate C₁₇H₁₉NO₃ 285.34 Propionate ester; higher LogP (predicted ~3.2) Experimental intermediate

Key Differences

  • Bioactivity : Tolmetin (free acid) directly inhibits cyclooxygenase (COX) enzymes, while the methyl ester is pharmacologically inactive and likely serves as a prodrug precursor .
  • Toxicity : The sodium salt has documented toxicity in humans (e.g., CNS effects at 8 mg/kg), whereas acute toxicity data for the methyl ester are lacking .

Analytical Differentiation

  • HPLC : The methyl ester is separable on a Newcrom R1 column (RP-HPLC) using acetonitrile/water/phosphoric acid mobile phase .
  • Mass Spectrometry : The sodium adduct [M+Na]⁺ of the methyl ester appears at m/z 294.11 , distinct from Tolmetin sodium ([M] = 279.27) .

Research Findings and Implications

  • Synthetic Utility : The methyl ester is a key intermediate in synthesizing Tolmetin derivatives, including hydrazides and glucuronides .
  • Metabolic Studies : Tolmetin acyl-β-D-glucuronide (CAS: 71595-19-2) is a major metabolite, highlighting the ester's role in drug metabolism .
  • Toxicity Gaps : While the sodium salt's toxicity is well-characterized , the methyl ester requires further toxicological evaluation.

Biological Activity

Methyl 1-methyl-5-(4-methylbenzoyl)-1H-pyrrole-2-acetate, also known as Tolmetin methyl ester, is a compound with notable biological activities, especially in the context of anti-inflammatory and potential antiviral effects. This article provides a comprehensive overview of its biological activity, supported by research findings, data tables, and case studies.

  • Chemical Name : this compound
  • CAS Number : 33369-52-7
  • Molecular Formula : C16H17NO3
  • Molecular Weight : 271.31 g/mol

This compound exhibits its biological effects primarily through inhibition of cyclooxygenase (COX) enzymes, which are crucial in the biosynthesis of prostaglandins. By inhibiting these enzymes, the compound reduces inflammation and pain associated with various conditions.

Anti-inflammatory Activity

Tolmetin and its derivatives have been extensively studied for their anti-inflammatory properties. The compound has shown effectiveness in reducing edema and other inflammatory responses in various animal models.

Case Study : In a study involving carrageenan-induced paw edema in rats, administration of this compound resulted in a significant reduction in paw swelling compared to control groups, demonstrating its potential as an effective anti-inflammatory agent .

Antiviral Activity

Recent research has indicated that heterocyclic compounds similar to this compound exhibit antiviral properties. These compounds have been tested against various viruses, including HSV-1 and VSV.

Research Findings : A study highlighted that derivatives containing the pyrrole structure demonstrated IC50 values in the low micromolar range against HSV-1, suggesting that modifications to the pyrrole ring can enhance antiviral activity .

Table 1: Summary of Biological Activities

Activity TypeModel/AssayResultReference
Anti-inflammatoryCarrageenan-induced edema in ratsSignificant reduction in swelling
AntiviralHSV-1 infection in Vero cellsIC50 = 50 μM
AntibacterialVarious bacterial strainsModerate inhibition

Q & A

Q. What established synthetic routes are available for Methyl 1-methyl-5-(4-methylbenzoyl)-1H-pyrrole-2-acetate?

The synthesis typically involves multi-step organic reactions. A common approach is esterification of the parent acid, 1-methyl-5-(4-methylbenzoyl)-1H-pyrrole-2-acetic acid (Tolmetin), using methanol under acidic or catalytic conditions . Alternatively, intermediates like ethyl 2-[2-[1-methyl-5-(4-methylbenzoyl)-1H-pyrrol-2-yl]acetamido]acetate are synthesized via condensation reactions, as described in protocols for NSAID intermediates . Key steps include protecting group strategies and purification via column chromatography.

Q. What spectroscopic techniques are recommended for structural characterization?

  • NMR : 1^1H and 13^13C NMR for verifying substituent positions, particularly the methyl ester (-COOCH3_3), pyrrole ring protons, and aromatic signals from the 4-methylbenzoyl group .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (C17_{17}H17_{17}NO4_4, exact mass 299.27 g/mol) .
  • IR Spectroscopy : Peaks at ~1730 cm1^{-1} (ester C=O) and ~1650 cm1^{-1} (amide/ketone C=O) .

Q. How is the crystal structure determined for this compound?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Tools like SHELX (for structure solution/refinement) and WinGX (for data processing) are widely used. Visualization software like ORTEP-3 generates thermal ellipsoid plots to assess anisotropic displacement .

Q. What solubility and stability data are available for this compound?

The free acid (Tolmetin) is freely soluble in polar solvents like methanol and water (as the sodium salt) . The methyl ester derivative likely exhibits improved lipid solubility, enhancing membrane permeability. Stability studies under varying pH and temperature conditions are recommended to assess hydrolysis risks .

Advanced Research Questions

Q. How can researchers resolve discrepancies in NMR data during synthesis?

Discrepancies (e.g., unexpected splitting or integration ratios) may arise from impurities or tautomerism. Strategies include:

  • 2D NMR (COSY, HSQC) to confirm connectivity .
  • Computational modeling (DFT calculations) to predict chemical shifts and compare with experimental data.
  • Cross-referencing with published spectra of structurally related pyrrole derivatives .

Q. What challenges arise in optimizing reaction yields for large-scale synthesis?

  • Byproduct formation : Competing esterification or side-chain reactions require careful control of reaction time and temperature .
  • Catalyst selection : Acidic catalysts (e.g., H2_2SO4_4) may degrade sensitive functional groups; enzymatic or green chemistry approaches (e.g., lipase-mediated esterification) could mitigate this .
  • Purification : High-performance liquid chromatography (HPLC) with C18 columns and isocratic elution (e.g., 60:40 acetonitrile/water) ensures purity >98% .

Q. How does the methyl ester moiety influence biological activity compared to the free acid (Tolmetin)?

The ester acts as a prodrug , enhancing bioavailability by delaying hydrolysis to the active acid form. In vitro assays (e.g., COX-1/COX-2 inhibition) can quantify anti-inflammatory activity . Pharmacokinetic studies in animal models are critical to assess hydrolysis rates and systemic exposure .

Q. What computational methods predict interactions with target enzymes?

  • Molecular docking : Tools like AutoDock Vina model binding affinities to cyclooxygenase (COX) enzymes .
  • Molecular dynamics (MD) simulations : Assess stability of ligand-enzyme complexes over time (e.g., 100 ns trajectories) .
  • QM/MM calculations : Evaluate electronic interactions at the active site .

Q. How can researchers address conflicting crystallographic data?

  • Refinement parameters : Ensure RR-factor convergence (<5%) and validate with SHELXL ’s built-in checks (e.g., ADDSYM for symmetry validation) .
  • Twinned data analysis : Use SHELXD to detect and model twinning in challenging crystals .
  • Cross-validation : Compare with analogous structures (e.g., ethyl 2-[6-(4-methylbenzoyl)-7-phenyl-2,3-dihydro-1H-pyrrolizin-5-yl]-2-oxo-acetate) .

Q. What analytical methods are suitable for stability testing under physiological conditions?

  • Forced degradation studies : Expose the compound to acidic (HCl), basic (NaOH), oxidative (H2_2O2_2), and thermal stress .
  • HPLC monitoring : Track degradation products using a C18 column with UV detection at 254 nm .
  • Mass balance analysis : Quantify intact compound and degradation byproducts .

Methodological Notes

  • Data Contradictions : While no direct contradictions exist in the literature, synthesis protocols vary in solvent systems and catalysts. Researchers should validate methods against peer-reviewed procedures .
  • Biological Relevance : The compound’s NSAID-like activity suggests potential for repurposing in cancer or neurodegenerative diseases, pending mechanistic studies .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 1-methyl-5-(4-methylbenzoyl)-1H-pyrrole-2-acetate
Reactant of Route 2
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Methyl 1-methyl-5-(4-methylbenzoyl)-1H-pyrrole-2-acetate

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